Hydroxytrimethylaminium
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Overview
Description
Hydroxytrimethylaminium is a methylated tertiary amine where the hydrogen attached to the nitrogen is replaced by a hydroxy group. It is a positively charged ion with the chemical formula C3H10NO and a net charge of +1 .
Preparation Methods
Hydroxytrimethylaminium can be synthesized through various methods. One common synthetic route involves the methylation of trimethylamine with a hydroxy group. The reaction conditions typically include the use of a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide . Industrial production methods may involve large-scale methylation processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Hydroxytrimethylaminium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form trimethylamine N-oxide.
Reduction: Reduction reactions can convert it back to trimethylamine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions include trimethylamine N-oxide and trimethylamine .
Scientific Research Applications
Hydroxytrimethylaminium has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It plays a role in biological systems as a metabolite and is involved in various metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of hydroxytrimethylaminium involves its interaction with molecular targets and pathways. As a methylated tertiary amine, it can participate in various biochemical reactions, influencing cellular processes and metabolic pathways . Its effects are mediated through its ability to donate or accept methyl groups, thereby modulating the activity of enzymes and other proteins.
Comparison with Similar Compounds
Hydroxytrimethylaminium is similar to compounds like trimethylamine and trimethylamine N-oxide. it is unique due to the presence of the hydroxy group, which imparts different chemical properties and reactivity . Other similar compounds include:
Trimethylamine: A tertiary amine with the formula C3H9N.
Trimethylamine N-oxide: An oxidized form of trimethylamine with the formula C3H9NO.
These compounds share structural similarities but differ in their functional groups and chemical behavior.
Properties
IUPAC Name |
hydroxy(trimethyl)azanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10NO/c1-4(2,3)5/h5H,1-3H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHYUXIXXNHKSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902435 |
Source
|
Record name | NoName_1678 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60902435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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